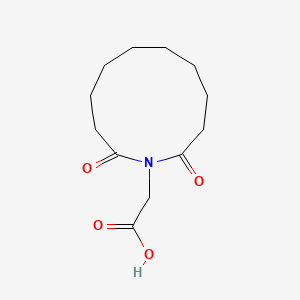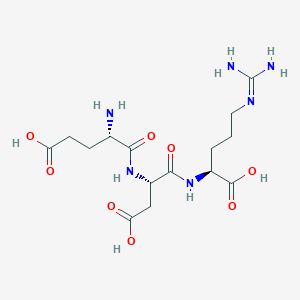
Pinealon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pinealon is a synthetic tripeptide composed of L-glutamic acid, L-aspartic acid, and L-arginine. It is known for its potential geroprotective properties and has been documented in various scientific studies, particularly in Russian literature . This compound is structurally similar to melatonin, a hormone produced by the pineal gland that regulates sleep-wake cycles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pinealon is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific steps include:
Coupling: The first amino acid (L-glutamic acid) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid (L-aspartic acid) to be added.
Coupling: The second amino acid is added to the growing chain.
Deprotection: The protecting group on the second amino acid is removed.
Coupling: The third amino acid (L-arginine) is added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: The industrial production of this compound follows the same principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Pinealon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized, leading to the formation of disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, restoring the peptide to its reduced form.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with protecting groups, under conditions suitable for peptide synthesis.
Major Products Formed:
Oxidation: Oxidized this compound with disulfide bonds.
Reduction: Reduced this compound.
Substitution: this compound analogs with modified amino acid sequences.
Applications De Recherche Scientifique
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Investigated for its role in cellular processes, including cell viability and proliferation.
Mécanisme D'action
Pinealon exerts its effects through several mechanisms:
Prevention of Reactive Oxygen Species Accumulation: this compound reduces the accumulation of reactive oxygen species, thereby protecting cells from oxidative stress.
Suppression of ERK 1/2 Activation: this compound inhibits the activation of ERK 1/2, a pathway involved in cell proliferation and survival.
Stimulation of Cellular Activity: this compound enhances the functional activity of brain tissue cells and reduces spontaneous cell death.
Comparaison Avec Des Composés Similaires
Pinealon is unique due to its specific amino acid sequence and its geroprotective properties. Similar compounds include:
Melatonin: A hormone that regulates sleep-wake cycles and has antioxidant properties.
Epitalon: Another synthetic peptide with geroprotective effects, composed of four amino acids (Ala-Glu-Asp-Gly).
Thymalin: A peptide used for its immunomodulatory effects, composed of five amino acids (Glu-Trp-Lys-Lys-Glu).
This compound stands out due to its specific combination of L-glutamic acid, L-aspartic acid, and L-arginine, which contributes to its unique biological activities.
Propriétés
Formule moléculaire |
C15H26N6O8 |
|---|---|
Poids moléculaire |
418.40 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H26N6O8/c16-7(3-4-10(22)23)12(26)21-9(6-11(24)25)13(27)20-8(14(28)29)2-1-5-19-15(17)18/h7-9H,1-6,16H2,(H,20,27)(H,21,26)(H,22,23)(H,24,25)(H,28,29)(H4,17,18,19)/t7-,8-,9-/m0/s1 |
Clé InChI |
QPRZKNOOOBWXSU-CIUDSAMLSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N)CN=C(N)N |
SMILES canonique |
C(CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



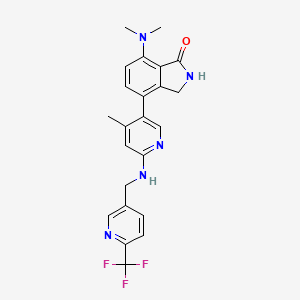
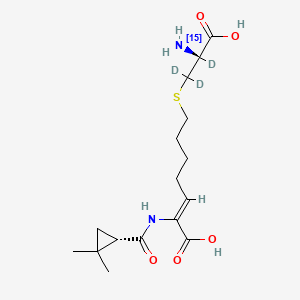
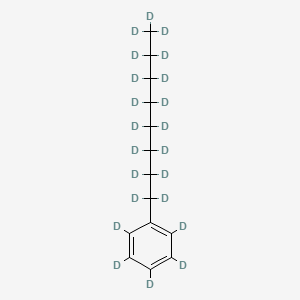
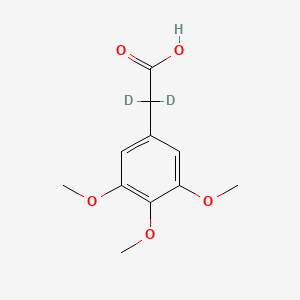
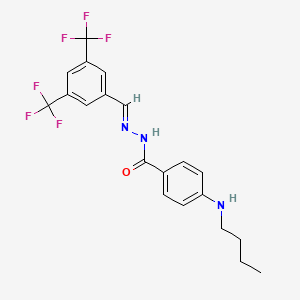
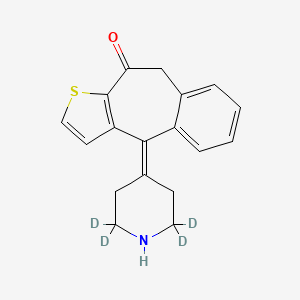
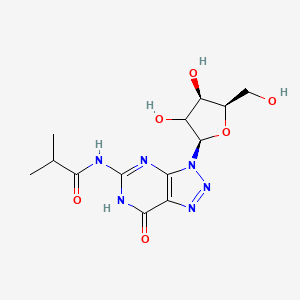
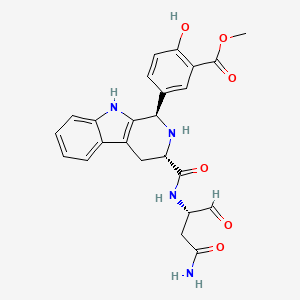
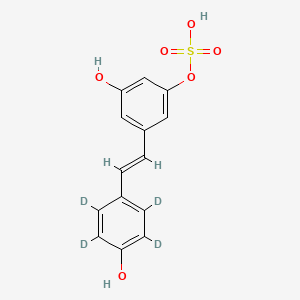
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)
![[(2R)-1,1,2,3,3-Pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12403382.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B12403389.png)
